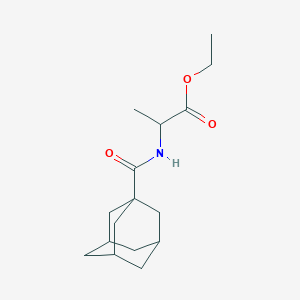
ethyl N-(1-adamantylcarbonyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(1-adamantylcarbonyl)alaninate, also known as ALCAR, is a chemical compound that has gained significant attention in the scientific community due to its potential health benefits. ALCAR is a derivative of the amino acid alanine and is known for its ability to improve cognitive function, enhance athletic performance, and protect against certain neurological disorders.
作用機序
Ethyl N-(1-adamantylcarbonyl)alaninate works by increasing the production of acetylcholine, which is essential for cognitive function. It also enhances energy production by increasing the activity of mitochondrial enzymes. ethyl N-(1-adamantylcarbonyl)alaninate has also been found to reduce oxidative stress and inflammation, which are both implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
ethyl N-(1-adamantylcarbonyl)alaninate has been found to have a variety of biochemical and physiological effects. It increases the production of acetylcholine, enhances energy production, reduces oxidative stress and inflammation, and protects against neurological disorders. ethyl N-(1-adamantylcarbonyl)alaninate has also been found to improve insulin sensitivity and reduce the risk of diabetes.
実験室実験の利点と制限
Ethyl N-(1-adamantylcarbonyl)alaninate has several advantages for lab experiments. It is readily available and easy to synthesize. ethyl N-(1-adamantylcarbonyl)alaninate is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, ethyl N-(1-adamantylcarbonyl)alaninate has some limitations. It is relatively expensive compared to other compounds, and its effects may vary depending on the dose and administration method.
将来の方向性
There are several future directions for research on ethyl N-(1-adamantylcarbonyl)alaninate. One area of interest is the potential use of ethyl N-(1-adamantylcarbonyl)alaninate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of ethyl N-(1-adamantylcarbonyl)alaninate to improve athletic performance and reduce fatigue. Additionally, there is potential for the development of new ethyl N-(1-adamantylcarbonyl)alaninate derivatives with enhanced properties. Finally, further research is needed to determine the optimal dose and administration method of ethyl N-(1-adamantylcarbonyl)alaninate for different applications.
Conclusion:
ethyl N-(1-adamantylcarbonyl)alaninate is a promising compound with potential health benefits. Its ability to improve cognitive function, enhance athletic performance, and protect against neurological disorders makes it an attractive target for further research. The synthesis method of ethyl N-(1-adamantylcarbonyl)alaninate is well-established, and its biochemical and physiological effects have been extensively studied. While there are some limitations to the use of ethyl N-(1-adamantylcarbonyl)alaninate in lab experiments, its potential applications make it a valuable compound for scientific research.
合成法
Ethyl N-(1-adamantylcarbonyl)alaninate can be synthesized through the reaction of N-carbobenzoxyalanine ethyl ester with adamantyl isocyanate. This reaction results in the formation of ethyl N-(1-adamantylcarbonyl)alaninate as a white crystalline powder with a melting point of 125-128°C. The purity of ethyl N-(1-adamantylcarbonyl)alaninate can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Ethyl N-(1-adamantylcarbonyl)alaninate has been extensively studied for its potential health benefits. It has been shown to improve cognitive function by increasing the production of acetylcholine, a neurotransmitter that is essential for learning and memory. ethyl N-(1-adamantylcarbonyl)alaninate has also been found to enhance athletic performance by increasing energy production and reducing fatigue. Additionally, ethyl N-(1-adamantylcarbonyl)alaninate has been shown to protect against certain neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-20-14(18)10(2)17-15(19)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,3-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOLSLVRBTENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)
![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
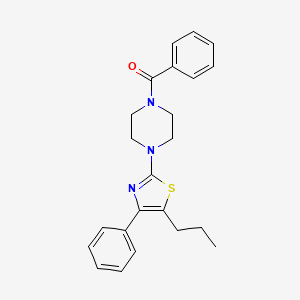
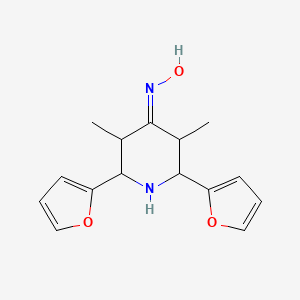
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
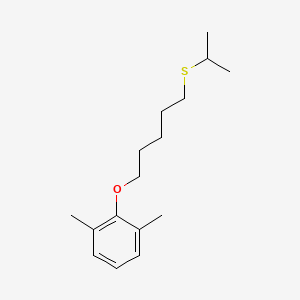
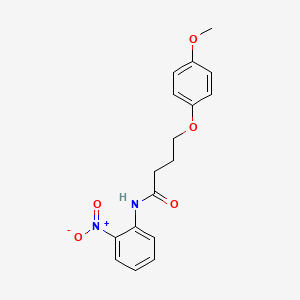
![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)
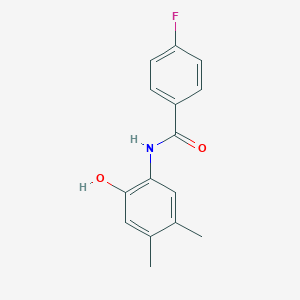
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5176897.png)
![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)
